molecular formula C9H7O2- B8295013 3-phenylprop-2-enoate

3-phenylprop-2-enoate

Cat. No.: B8295013
M. Wt: 147.15 g/mol
InChI Key: WBYWAXJHAXSJNI-UHFFFAOYSA-M
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Description

3-Phenylprop-2-enoate, also known as cinnamate, is an α,β-unsaturated ester with the molecular formula C₉H₇O₂⁻ (or C₉H₈O₂ in its protonated form). It is characterized by a conjugated system comprising a benzene ring and a propenoate group, typically in the trans (E) configuration. This compound is a key structural motif in natural and synthetic chemistry, serving as a precursor in flavoring agents (e.g., phenethyl cinnamate ), pharmaceuticals (e.g., antimicrobial and anticancer derivatives ), and enzymatic substrates (e.g., decarboxylation by phenacrylate decarboxylase ). Its reactivity arises from the electron-deficient α,β-unsaturated carbonyl system, enabling Michael additions, cycloadditions, and polymerizations.

Properties

Molecular Formula

C9H7O2-

Molecular Weight

147.15 g/mol

IUPAC Name

3-phenylprop-2-enoate

InChI

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/p-1

InChI Key

WBYWAXJHAXSJNI-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 3-phenylprop-2-enoate involves several steps and specific reaction conditions. One of the common synthetic routes includes the use of specific reagents and catalysts to achieve the desired product. The industrial production methods may vary, but they generally involve large-scale synthesis techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

3-phenylprop-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-phenylprop-2-enoate has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Additionally, it has industrial applications in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of 3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Modifications

3-Phenylprop-2-enoic Acid
  • Structure : Carboxylic acid form (C₉H₈O₂).
  • Properties : Higher solubility in polar solvents compared to esters due to hydrogen bonding. Reacts as an acid in decarboxylation reactions, producing styrene via phenacrylate decarboxylase (EC 4.1.1.102) .
  • Applications : Intermediate in polymer and pharmaceutical synthesis.
3-Phenylprop-2-enoyl Chloride
  • Structure : Acyl chloride derivative (C₉H₇ClO).
  • Properties : Highly reactive in nucleophilic acyl substitutions (e.g., esterifications, amide formations). Lower stability, requiring anhydrous conditions .
  • Applications : Key reagent in synthesizing cinnamate esters and amides.

Ester Derivatives

Ethyl (2E)-3-Phenylprop-2-enoate
  • Structure : Ethyl ester (C₁₁H₁₂O₂).
  • Properties: Boiling point ~265°C; used as a flavoring agent (FEMA No. 103-53-7) .
  • Comparison : Simpler ester with lower molecular weight (176.21 g/mol) than phenethyl derivatives, affecting volatility and odor profile .
2-Phenylethyl (E)-3-Phenylprop-2-enoate (Phenethyl Cinnamate)
  • Structure : Phenethyl ester (C₁₇H₁₆O₂).
  • Properties : Larger molecular weight (270.28 g/mol) contributes to higher viscosity and lower volatility. Used in perfumery and food flavoring (CAS 103-53-7) .
  • Comparison : Extended aromatic system enhances UV absorption, relevant in photostability studies .
Quinolin-8-yl 3-Phenylprop-2-enoate
  • Structure: Quinoline-substituted ester (C₁₈H₁₃NO₂).
  • Molecular weight 275.31 g/mol .
  • Applications : Investigated for anticancer properties due to aromatic heterocycle interactions .

Substituted Derivatives

Ethyl-(E)-2-Cyano-3-(4-Methoxyphenyl)-2-propenoate
  • Structure: Cyano and methoxy substituents (C₁₃H₁₃NO₃).
  • Properties: Electron-withdrawing cyano group increases electrophilicity, enhancing reactivity in cycloadditions. Methoxy group improves solubility in organic solvents .
  • Comparison : Distinct FT-IR peaks at 1718 cm⁻¹ (ester C=O) and 1582 cm⁻¹ (C≡N) aid analytical differentiation .
3-Phenylprop-2-enyl this compound
  • Structure : Diester (C₁₈H₁₄O₄).
  • Properties : Higher melting point due to symmetrical structure. Isolated from fungal extracts (e.g., Entoloma nubigenum), showing antimicrobial activity .
  • Comparison : Dual ester groups reduce volatility but increase lipophilicity, enhancing membrane permeability in biological systems .

Data Tables

Table 1: Physical and Chemical Properties of Select Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Feature
3-Phenylprop-2-enoic acid C₉H₈O₂ 148.16 Carboxylic acid, decarboxylates
Ethyl (2E)-3-phenylprop-2-enoate C₁₁H₁₂O₂ 176.21 Flavoring agent
Phenethyl cinnamate C₁₇H₁₆O₂ 270.28 High viscosity, UV stability
Quinolin-8-yl cinnamate C₁₈H₁₃NO₂ 275.31 Fluorescent, antimicrobial

Table 2: Substituent Effects on Reactivity

Substituent Electronic Effect Example Compound Impact
-OCH₃ (Methoxy) Electron-donating Ethyl-2-cyano-3-(4-methoxyphenyl) Enhanced solubility
-CN (Cyano) Electron-withdrawing Ethyl-2-cyano-3-(4-methoxyphenyl) Increased electrophilicity
-Cl (Acyl chloride) Highly electrophilic 3-Phenylprop-2-enoyl chloride Rapid esterification

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